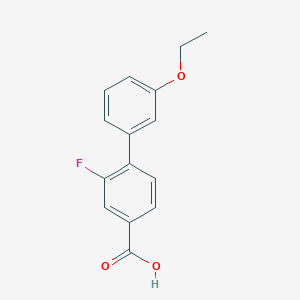

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISGFPRYYOYEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690021 | |

| Record name | 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-16-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a 3-ethoxyphenylboronic acid with a 3-fluorobenzoic acid derivative in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy and fluorine substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.

Scientific Research Applications

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, emphasizing substituent effects, synthesis, and biological relevance:

Key Insights:

Substituent Effects on Acidity: Fluorine at the 3-position (ortho to -COOH) enhances acidity compared to non-fluorinated analogs. Electron-donating groups (e.g., ethoxy, dimethylamino) reduce acidity, while electron-withdrawing groups (e.g., acetyl, chloro) amplify it .

Biological Activity :

- The biphenyl ether analog (V) exhibits 5-α-reductase inhibition, suggesting that bulky aromatic substituents enhance target binding . The ethoxy group in the target compound may similarly improve pharmacokinetic properties (e.g., half-life) due to increased lipophilicity.

Synthetic Strategies :

- Carboxylation via CO₂ insertion (as in 3c) and ester hydrolysis (as in 4-(chloromethyl)-3-fluorobenzoic acid) are common methods for introducing the benzoic acid moiety .

Safety and Applications: Chlorinated derivatives (e.g., 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid) are noted for low hazard profiles, whereas metabolites like the di-acid derivative in EPA documentation highlight environmental relevance .

Q & A

Basic: What are the primary synthetic routes for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid?

The synthesis of this compound typically involves multi-step cross-coupling reactions . A common approach is the Suzuki-Miyaura coupling , where a boronic acid derivative (e.g., 3-ethoxyphenylboronic acid) reacts with a halogenated benzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and a solvent like THF or DMF at 80–100°C . Alternatively, electrophilic aromatic substitution can introduce substituents sequentially, starting with fluorination or ethoxylation of the benzoic acid core . Post-synthesis, purification via column chromatography and recrystallization is critical to isolate the target compound.

Basic: How is the compound characterized for structural confirmation?

Structural confirmation requires multi-modal analytical techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy group protons at δ 1.3–1.5 ppm and aromatic fluorine coupling patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₁₃FO₃: expected [M+H]⁺ = 277.0874) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields when introducing the ethoxy group?

The ethoxy group’s introduction is sensitive to steric and electronic effects. Key strategies include:

- Protecting Group Chemistry : Temporarily protect the benzoic acid moiety (e.g., as a methyl ester) to prevent side reactions during ethoxylation .

- Optimized Coupling Conditions : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance cross-coupling efficiency for aryl ethers. Microwave-assisted synthesis can reduce reaction times and improve yields .

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates for ethoxylation .

Advanced: What contradictions exist in reported bioactivity data for fluorinated benzoic acid derivatives, and how can they be resolved?

Contradictions in bioactivity often arise from substituent positional isomerism (e.g., 3- vs. 4-fluoro effects) or solubility differences in assay media. For example:

- Electronic Effects : Fluorine at the 3-position (meta) may enhance electron-withdrawing properties, altering binding affinity compared to para-substituted analogs .

- Assay Consistency : Use standardized in vitro protocols (e.g., fixed DMSO concentrations ≤1% v/v) to minimize solvent interference. Comparative studies with structurally similar compounds (e.g., 4-(3-Chlorophenyl) analogs) can isolate substituent-specific effects .

Basic: What are the key applications of this compound in medicinal chemistry?

This compound serves as a scaffold for drug discovery , particularly in:

- Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., kinases, hydrolases) .

- Prodrug Development : Esterification of the acid group improves membrane permeability, with in vivo hydrolysis releasing the active form .

Advanced: How does the ethoxy group influence the compound’s physicochemical properties?

The ethoxy group impacts:

- Lipophilicity : Increases logP compared to hydroxyl or methoxy analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Ethoxy’s bulkiness reduces oxidative metabolism by cytochrome P450 enzymes compared to smaller alkoxy groups .

- Solid-State Properties : Ethoxy-phenyl interactions can influence crystallinity, as seen in XRD studies of analogous compounds .

Basic: What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general precautions include:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: What strategies can resolve low solubility in biological assays?

- Co-solvents : Use cyclodextrins or PEG-based solubilizing agents.

- pH Adjustment : Deprotonate the carboxylic acid group (pH > pKa ~4.5) to enhance aqueous solubility .

- Prodrug Derivatization : Convert to a methyl ester temporarily .

Basic: How does this compound compare to its chloro- or methyl-substituted analogs?

- Reactivity : Fluorine’s electronegativity increases resistance to nucleophilic substitution compared to chlorine .

- Bioactivity : Methyl groups may enhance hydrophobic interactions in target binding, while ethoxy balances lipophilicity and steric bulk .

Advanced: What computational methods support SAR studies for this compound?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.